Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate is an organic compound with a complex structure that includes a morpholine ring, a trifluoromethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a morpholine derivative with a trifluoromethyl benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C16H18F3NO4 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(8-23-9-13(20)21)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI Key |
NHZCAQVVXHDHSJ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COCC1=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COCC1=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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